8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a synthetic compound that belongs to the benzodiazepine class, which is widely recognized for its psychoactive properties. The compound features a bromine atom at the 8th position and a tetrahydro structure that includes a fused benzene ring system. Benzodiazepines are primarily utilized in treating various neurological disorders, particularly anxiety and insomnia. The molecular formula of this compound is with a molecular weight of approximately 227.1 g/mol .
8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is classified as a psychoactive drug due to its effects on the central nervous system. It interacts with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects and resulting in sedative and anxiolytic properties.
The synthesis of 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the bromination of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one. This reaction is performed using bromine or a bromine-containing reagent under controlled conditions. Common solvents include dichloromethane or chloroform, with the reaction temperature maintained at room temperature to prevent decomposition of the product.
In industrial settings, continuous flow reactors may be employed to ensure consistent quality and yield. Automated systems facilitate precise control over reaction parameters, enhancing efficiency and scalability .
The molecular structure of 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine can be represented by the following structural data:
Property | Data |
---|---|
Molecular Formula | C9H11BrN2 |
Molecular Weight | 227.1 g/mol |
IUPAC Name | 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine |
InChI | InChI=1S/C9H11BrN2/c10-7-2-1-6-4-11-5-9(13)12-8(6)3-7/h1-3,11H,... |
InChI Key | FUBCIHPCOHLNAM-UHFFFAOYSA-N |
Canonical SMILES | C1C2=C(C=C(C=C2)Br)NC(=O)CN1 |
This structure highlights the presence of the bromine atom at the 8th position and its tetrahydro configuration .
The primary chemical reactions involving 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine include bromination reactions that introduce the bromine substituent into the benzodiazepine framework. These reactions are typically carried out in organic solvents under controlled conditions to optimize yield and purity .
The compound may also undergo various transformations typical of benzodiazepines such as oxidation or further halogenation depending on the reagents used.
The mechanism of action for 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with GABA receptors in the central nervous system. By binding to these receptors, it enhances GABA's inhibitory effects. This interaction leads to sedative effects and reduced anxiety levels. Research indicates that variations in substituents like bromine can significantly alter binding affinity and selectivity for different receptor subtypes .
The physical and chemical properties of 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine include:
Property | Value |
---|---|
Appearance | Solid |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Density | Not specified |
These properties are crucial for understanding how the compound behaves in various environments and its potential applications in research and medicine .
8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems through interactions with neurotransmitter receptors.
Medicine: Ongoing research explores its therapeutic uses in treating neurological disorders such as anxiety and insomnia.
Industry: It plays a role in developing new pharmaceuticals and serves as a reference compound in analytical chemistry .
Copper-catalyzed intramolecular C–N coupling provides an efficient pathway for constructing the benzodiazepine core under mild conditions. As demonstrated in foundational research, 1-(2-bromobenzyl)azetidine-2-carboxamide precursors undergo cyclization using CuI/N,N-dimethylglycine as a catalytic system in 1,4-dioxane at reflux temperatures. This method achieves exceptional yields (91–98%) within 3 hours while preserving sensitive functional groups like aryl chlorides for subsequent derivatization. The catalytic cycle involves oxidative addition of the aryl bromide to Cu(I), followed by coordination with the amide nitrogen and reductive elimination to form the seven-membered diazepine ring. Key advantages include operational simplicity and compatibility with diverse substituents, enabling access to structurally complex benzodiazepine scaffolds without requiring protective group strategies .
The strained azetidine moiety in fused benzodiazepine intermediates serves as a versatile platform for structural diversification via regioselective ring opening. Following N-methylation with methyl triflate (quantitative conversion), the resultant azetidinium salts undergo nucleophilic attack exclusively at the less sterically hindered C3 position. This regioselectivity is confirmed by X-ray crystallographic analysis of products, demonstrating preferential formation of seven-membered benzodiazepines over nine-membered analogs. Experimentally validated nucleophiles include:
Table 1: Azetidine Ring-Opening Efficiency with Selected Nucleophiles
Nucleophile | Solvent | Time (h) | Temperature (°C) | Yield (%) |
---|---|---|---|---|
NaN₃ | DMF | 6 | rt | 91 |
NaN₃ | THF | 12 | rt | 84 |
KCN | DMF | 24 | rt | 78 |
PhSNa | DMF | 12 | rt | 95 |
This methodology enables precise installation of functionalized ethyl chains at the C3 position of the benzodiazepine scaffold, significantly expanding molecular diversity from a common intermediate .
Electrophilic bromination of the benzodiazepine core proceeds via arenium ion intermediates, with regiochemistry dictated by existing substituents. Studies on 7-bromo-5-trifluoroacetyl-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-ones reveal that nitration occurs exclusively at the 8- or 9-positions, confirming the directing influence of electron-withdrawing groups at C5. Computational analyses (semiempirical AM1) corroborate that the trifluoroacetyl group creates a pronounced electron deficiency at C7-adjacent positions, facilitating electrophilic attack at C8/C9. Bromination follows analogous mechanistic pathways, where bromonium ion (Br⁺) addition generates resonance-stabilized carbocation intermediates. Subsequent deprotonation restores aromaticity, yielding brominated products with positional fidelity governed by the electronic environment of the diazepine ring and fused benzene system [6].
Regioselective bromination is achievable through substrate-controlled approaches or sequential halogenation strategies. In the synthesis of sertraline precursors, Friedel-Crafts acylation of 1-tetralone derivatives with γ-butyrolactone under AlCl₃ catalysis generates bromination-susceptible intermediates. Subsequent treatment with bromine in benzene at 0-5°C affords 6-bromo-3,4-dihydro-1(2H)-naphthalenone with >90% regioselectivity. Critical parameters include:
Table 2: Bromination Conditions and Regioselectivity Relationships
Substrate | Brominating Agent | Solvent | Temperature (°C) | Regioselectivity (%) |
---|---|---|---|---|
3,4-Dihydro-1(2H)-naphthalenone | Br₂ | Benzene | 0-5 | >90 (C6 position) |
5-Trifluoroacetyl-THBZ* | NBS | DCM | -20 | >95 (C8 position) |
*THBZ: Tetrahydro-1,5-benzodiazepin-2-one
Alternative methods employ N-bromosuccinimide (NBS) in dichloromethane at -20°C for electron-rich substrates, achieving >95% selectivity for the para-position relative to activating groups. These protocols enable predictable access to 8-bromo intermediates essential for constructing the target benzodiazepine scaffold [6] [8].
Conversion of 8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one to its hydrochloride salt significantly improves physicochemical properties relevant to biological evaluation. The hydrochloride salt (CAS 2375260-63-0, molecular formula C₉H₁₀BrClN₂O) exhibits enhanced water solubility compared to the free base, facilitating formulation for in vitro studies. Salt formation typically involves treating the free base with concentrated hydrochloric acid in anhydrous ethereal solvents, followed by precipitation or crystallization. This modification increases crystalline character and stability while maintaining the compound's antiproliferative activity against cancer cell lines (e.g., A549 lung carcinoma). The protonation site is unequivocally assigned to the diazepine nitrogen (N4) through comparative NMR analysis, which shows significant downfield shifting of adjacent proton signals upon salt formation [3].
The bromine atom at C8 serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling structural diversification of the benzodiazepine core. Key transformations include:
Notably, the electron-deficient nature of the brominated aromatic ring accelerates oxidative addition to Pd(0) complexes, often permitting lower catalyst loadings (0.5-2 mol%) than typical aryl chlorides. This reactivity is exploited in multistep syntheses of bioactive molecules, such as imidazo-fused benzodiazepines exhibiting anxiolytic activity profiles. The bromine substituent's orthogonal reactivity to other functional groups on the diazepine ring enables sequential modification strategies for structure-activity relationship studies [5] [9].
Table 3: Functionalization Pathways via Bromine Substitution
Reaction Type | Reagents/Conditions | Key Applications |
---|---|---|
Cross-coupling | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, 80°C | Biaryl derivatives for receptor modulation |
Nucleophilic azidation | NaN₃, CuI, L-proline, DMSO, 100°C | Clickable intermediates for bioconjugation |
Reductive dehalogenation | HCO₂NH₄, Pd/C, MeOH, rt | Parent compound for alternative derivatization |
These transformations underscore the strategic importance of the C8-bromine as a synthetic linchpin for generating structurally diverse benzodiazepine libraries from a common halogenated intermediate [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1